

Technical Guide: Purity and Isotopic Enrichment of Omeprazole Sulfide-d3

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Compound of Interest

Compound Name: Omeprazole sulfide-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies used to determine the chemical purity and isotopic enrichment of **Omeprazole sulfide-d3**.

Omeprazole sulfide, a primary metabolite of the proton pump inhibitor omeprazole, is also a key precursor in the synthesis of esomeprazole.[1][2] The deuterated form, **Omeprazole sulfide-d3**, serves as a critical internal standard for quantitative analysis in pharmacokinetic and metabolic studies by mass spectrometry.[2][3] Therefore, rigorous verification of its chemical purity and the degree of deuterium incorporation is paramount for ensuring accurate and reliable experimental results.[4]

Quantitative Data Summary

The chemical purity and isotopic enrichment of **Omeprazole sulfide-d3** are determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for assessing chemical purity, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm isotopic enrichment.

Table 1: Chemical Purity of **Omeprazole Sulfide-d3**

Lot Number	Purity by HPLC (%)	Analytical Method
GR-9-133	98.6	HPLC

| Reference impurity | N/A | Used as a potential impurity in omeprazole preparations[1][2] |

Data sourced from a Certificate of Analysis for a specific batch.[5]

Table 2: Isotopic Enrichment of **Omeprazole Sulfide-d3**

Lot Number	Isotopic Purity	Analytical Method
GR-9-133	99% atom D	ESI-MS

| Generic | ≥99% deuterated forms (d1-d3) | GC- or LC-MS |

Data sourced from a Certificate of Analysis and a supplier's technical information sheet.[2][5]

Experimental Protocols

Reproducible and accurate assessment of purity and isotopic enrichment relies on well-defined experimental protocols. The following sections detail representative methodologies for HPLC, LC-MS, and NMR analysis.

Protocol for Chemical Purity Determination by HPLC

This method is designed to separate **Omeprazole sulfide-d3** from process-related impurities and degradation products.

- Instrumentation: An HPLC or UHPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is utilized.[4]
- Sample Preparation: An accurately weighed sample of **Omeprazole sulfide-d3** is dissolved in a suitable solvent, such as methanol or the mobile phase, to achieve a final concentration of approximately 0.5 mg/mL.[4]
- Chromatographic Conditions:
 - Column: Inertsil ODS 3V (250 x 4.6mm, 5 µm particles) or equivalent C18 column.[6]
 - Mobile Phase: A gradient elution is often employed. For example, a mixture of a buffer (e.g., 10 mM Ammonium Acetate, pH 7.6) as Solvent A and Acetonitrile as Solvent B.[4]

- Example Gradient: Start with 20% B, increase to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.[4]
- Flow Rate: 1.0 - 1.2 mL/min.[4][6]
- Column Temperature: 25-30 °C.[4][6]
- Detection Wavelength: 300-302 nm.[1][4]
- Injection Volume: 10-20 µL.[4][6]
- Data Analysis: The purity is calculated based on the area percent of the principal peak relative to the total area of all observed peaks in the chromatogram.[5]

Protocol for Isotopic Enrichment and Molecular Weight Confirmation by LC-MS

This protocol is used to confirm the molecular weight and determine the isotopic distribution of **Omeprazole sulfide-d3**.

- Instrumentation: A Liquid Chromatography (LC) system coupled to a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument.[4][7]
- LC Conditions: The same LC conditions as described in Protocol 2.1 can generally be used to separate the analyte before its introduction to the mass spectrometer.
- Mass Spectrometry Settings:
 - Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).[4]
 - Scan Range: m/z 100 - 1000.[4]
 - Capillary Voltage: 3.5 kV.[4]
 - Source Temperature: 120 °C.[4]
- Data Analysis: The mass spectrum is analyzed to confirm the presence of the protonated molecular ion $[M+H]^+$, which is expected at approximately m/z 333.1 for **Omeprazole**

sulfide-d3 ($C_{17}H_{16}D_3N_3O_2S$).^[5] The isotopic distribution is analyzed to calculate the percentage of the d3-labeled species compared to d0, d1, and d2 species, thereby determining the isotopic enrichment.^{[7][8]}

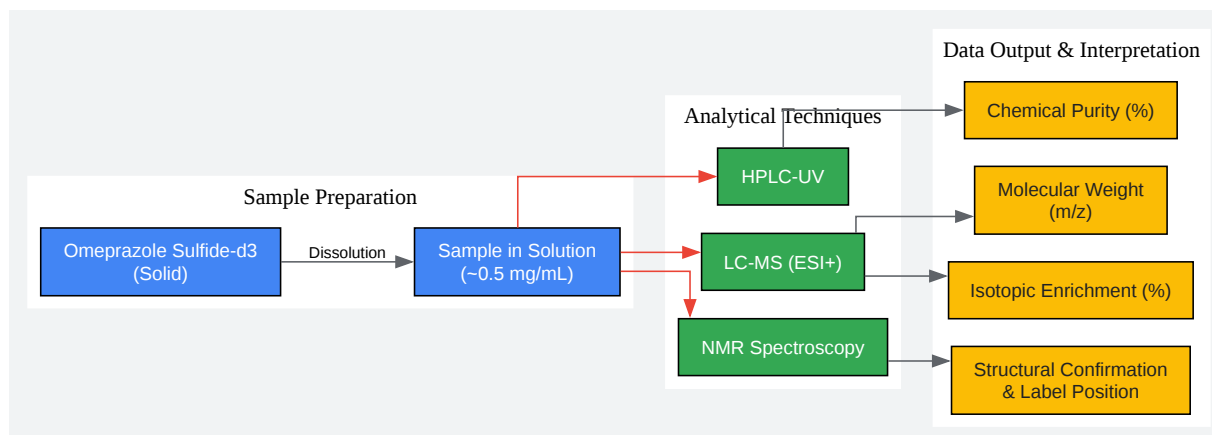
Protocol for Structural Confirmation by NMR Spectroscopy

NMR is the definitive method for confirming the chemical structure and the position of isotopic labels.^[4]

- Instrumentation: A 400 MHz or higher NMR Spectrometer.^[4]
- Sample Preparation: 5-10 mg of the **Omeprazole sulfide-d3** sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).^[4]
- Experiments:
 - 1H NMR: A standard 1H NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the methoxy group protons confirms successful deuteration at that position.^[9]
 - ^{13}C NMR: This experiment can be used to confirm the carbon skeleton of the molecule.
 - 2D NMR (e.g., COSY, HSQC): These experiments can be performed if further structural elucidation is required.
- Data Analysis: The chemical shifts, coupling constants, and signal integrations are analyzed to confirm that the overall structure is consistent with Omeprazole sulfide. The integration of the residual proton signal at the deuterated position relative to other signals provides a semi-quantitative measure of isotopic enrichment.^[10]

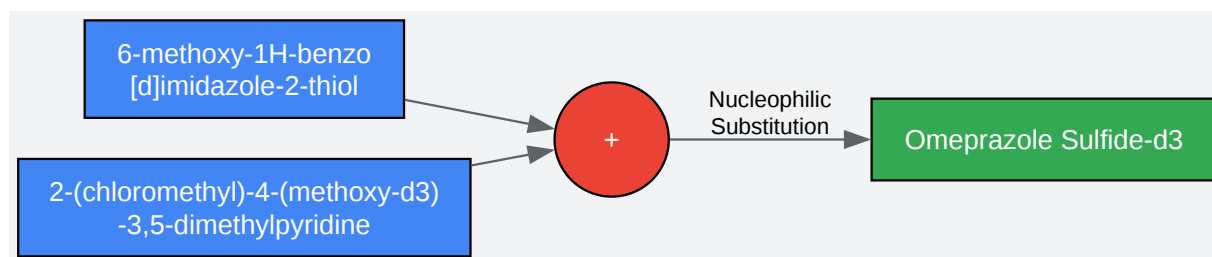
Workflows and Metabolic Pathways

Visualizing the analytical and biological pathways of **Omeprazole sulfide-d3** provides a clearer context for its application and analysis.



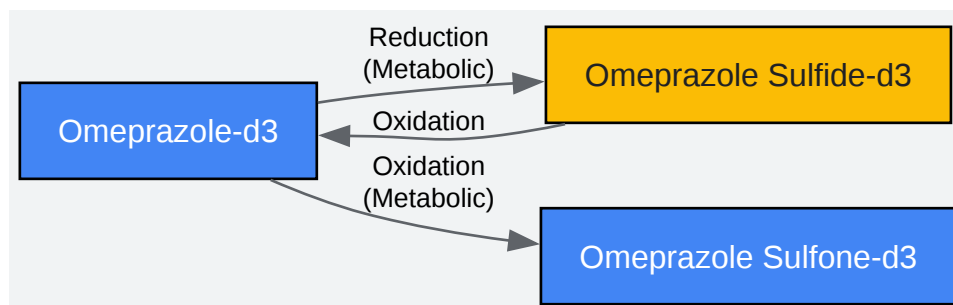
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Caption: Analytical workflow for purity and enrichment determination.



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Caption: Simplified synthesis pathway for **Omeprazole Sulfide-d3**.



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Caption: Metabolic pathway of Omeprazole-d3 in vivo.

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